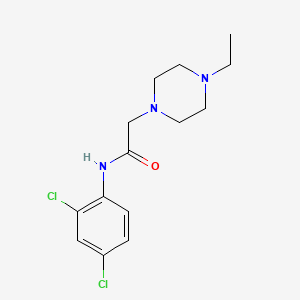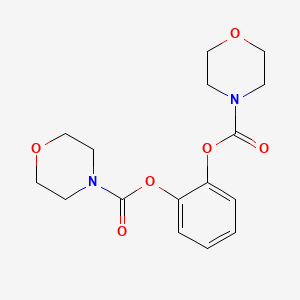
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as Etomidate, is a potent intravenous anesthetic agent used for induction and maintenance of anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and approved for clinical use in 1972. Etomidate is a non-barbiturate anesthetic that acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system (CNS).
作用机制
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide acts on the GABA receptor in the CNS, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately produces the anesthetic effect. N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a rapid onset of action and a short duration of action, making it ideal for induction of anesthesia.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a number of physiological effects, including a decrease in blood pressure and heart rate, as well as respiratory depression. It also has a number of biochemical effects, including inhibition of cortisol synthesis by the adrenal glands. This can lead to adrenal insufficiency in some patients, particularly those receiving prolonged infusions of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has a number of advantages for use in laboratory experiments. It has a well-established mechanism of action and is a potent and reliable anesthetic agent. It also has a rapid onset of action and a short duration of action, making it ideal for use in experiments that require precise timing. However, N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide also has a number of limitations, including its potential to cause adrenal insufficiency and its effects on the immune system.
未来方向
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of new anesthetics that are more selective for specific subtypes of the GABA receptor. Another area of interest is the investigation of the effects of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide on the immune system and its potential use as an immunosuppressive agent. Additionally, there is ongoing research into the effects of N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide on memory and cognition, as well as its potential use in the treatment of neurological disorders such as epilepsy.
合成方法
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized from 2,4-dichlorobenzoyl chloride and 4-ethyl-1-piperazinecarboxylic acid in the presence of a base to form the intermediate 2,4-dichloro-phenyl-2-(4-ethyl-1-piperazinyl)acetic acid. The intermediate is then reacted with thionyl chloride to form the acid chloride, which is subsequently treated with ammonia to form the final product, N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide.
科学研究应用
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is widely used in scientific research as a tool to study the GABA receptor and its role in the CNS. It has been used to investigate the mechanisms of action of other anesthetic agents and to develop new anesthetics with improved properties. N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been used to study the effects of anesthesia on memory and cognition, as well as the effects of anesthesia on the immune system.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIZWHDVOIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)



![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)